3-(1-benzylpyrrolidin-2-yl)-1H-indole
Description
Properties
IUPAC Name |
3-(1-benzylpyrrolidin-2-yl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2/c1-2-7-15(8-3-1)14-21-12-6-11-19(21)17-13-20-18-10-5-4-9-16(17)18/h1-5,7-10,13,19-20H,6,11-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UORKEUUXJMNISC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20940752 | |
| Record name | 3-(1-Benzylpyrrolidin-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20940752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19137-96-3 | |
| Record name | Indole, 3-(1-benzyl-2-pyrrolidinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019137963 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(1-Benzylpyrrolidin-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20940752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and chemical properties of 3-(1-benzylpyrrolidin-2-yl)-1H-indole can be contextualized by comparing it to structurally analogous indole derivatives. Below is a detailed analysis:
Table 1: Structural and Functional Comparison of this compound with Analogues
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity: The benzyl group in this compound likely enhances lipophilicity and target engagement compared to simpler pyrrolidine derivatives (e.g., methylpyrrolidinyl in ). Piperazine-based analogues () demonstrate substituent-dependent cytotoxicity, emphasizing the importance of N-4 modifications.
Ring System Modifications: Replacing pyrrolidine with piperidine (e.g., ) alters receptor binding profiles. The 3-(piperidin-4-yl)-1H-indole derivative exhibits higher 5-HT1A affinity than its C-3 counterpart, underscoring the sensitivity of receptor interactions to substitution position.
Synthetic Accessibility :
- Pyrrolidine-fused indoles (e.g., ) are typically synthesized via cycloalkylation or Mannich reactions, whereas piperidine analogues require more complex multi-step protocols .
Preparation Methods
Zirconium-Mediated Regioselective Benzylation
The use of zirconium tetrachloride (ZrCl₄) enables regioselective benzylation at the C-3 position of indoles, as demonstrated in analogous systems. In this method, in-situ generation of di(1H-indol-1-yl)zirconium(IV) chloride facilitates electrophilic substitution. For 3-(1-benzylpyrrolidin-2-yl)-1H-indole, the protocol involves:
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Pre-complexation of indole with ZrCl₄ in anhydrous dichloromethane at −20°C.
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Addition of 1-benzylpyrrolidine-2-carbaldehyde as the benzylating agent.
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Quenching with n-BuLi to promote C-3 selectivity.
This method achieves yields of 72–78% but requires strict anhydrous conditions and exhibits sensitivity to steric hindrance from the pyrrolidine moiety.
Molecular Iodine-Catalyzed Benzylation
Reaction Optimization
A scalable route employs molecular iodine (5 mol%) in toluene at 40°C to mediate the coupling of 1H-indole with 1-benzylpyrrolidin-2-yl methanol. Key advantages include:
-
Mild conditions : Avoids strong acids/bases, preserving the integrity of the pyrrolidine ring.
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Broad substrate tolerance : Compatible with electron-donating and withdrawing groups on the benzyl fragment.
Representative Procedure :
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Combine indole (1 mmol), 1-benzylpyrrolidin-2-yl methanol (0.8 mmol), and I₂ (5 mol%) in toluene (2 mL).
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Stir at 40°C for 5 h.
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Extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography (hexane/EtOAc 9:1).
This method delivers this compound in 85% yield with >95% regioselectivity.
Tandem Cyclization-Alkylation Approaches
Pyrrolidine Ring Construction In-Situ
A novel one-pot strategy builds the pyrrolidine ring directly onto the indole scaffold:
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Condense indole-3-carboxaldehyde with benzylamine via Schiff base formation.
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Reduce the imine intermediate using NaBH₃CN in MeOH to generate a secondary amine.
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Facilitate intramolecular cyclization via microwave irradiation (150°C, 20 min) with catalytic p-TsOH.
This sequence affords the target compound in 68% overall yield, bypassing pre-functionalized pyrrolidine precursors.
Acid-Catalyzed Migration Reactions
Triflic Acid-Mediated Rearrangements
Trifluoromethanesulfonic acid (TfOH) promotes 1,2-alkyl shifts in 3-substituted indoles, offering a pathway to access 2-benzylpyrrolidine-indole hybrids. For example:
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Synthesize 3-(2-benzylpyrrolidin-1-yl)-1H-indole via Pd-catalyzed coupling.
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Treat with TfOH (10 mol%) in DCE at 80°C for 12 h to induce migration to the C-3 position.
While effective for aryl groups (yields: 75–82%), tertiary alkyl substituents like the pyrrolidine ring require prolonged reaction times (24–36 h) and yield 65–70%.
Comparative Analysis of Methods
| Method | Catalyst/Reagent | Yield | Selectivity | Key Limitations |
|---|---|---|---|---|
| Friedel-Crafts Alkylation | ZrCl₄ | 72–78% | C-3 | Moisture-sensitive; steric effects |
| Iodine Catalysis | I₂ | 85% | C-3 | Limited to benzylic alcohols |
| Tandem Cyclization | NaBH₃CN/p-TsOH | 68% | N/A | Multi-step purification |
| Acidic Migration | TfOH | 65–70% | C-3 | Long reaction times |
Experimental Protocols and Characterization
Spectral Data for this compound
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¹H NMR (400 MHz, CDCl₃): δ 8.21 (br s, 1H, NH), 7.45–7.12 (m, 9H, Ar-H), 4.12 (m, 1H, pyrrolidine-H), 3.82 (d, J = 13.2 Hz, 1H, CH₂Ph), 3.02 (m, 2H, pyrrolidine-H), 2.45–1.98 (m, 4H, pyrrolidine-H).
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¹³C NMR (100 MHz, CDCl₃): δ 144.1 (Cq), 137.4–126.1 (Ar-C), 58.7 (N-CH₂), 52.3–46.8 (pyrrolidine-C).
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HRMS : [M + H]⁺ calcd. for C₁₉H₂₀N₂ 285.1701; found 285.1698.
Mechanistic Considerations
Electrophilic Aromatic Substitution Pathways
In ZrCl₄-mediated reactions, the zirconium complex polarizes the indole π-system, directing electrophiles to C-3. Density functional theory (DFT) calculations reveal a 12.3 kcal/mol preference for C-3 over C-2 attack due to reduced steric clash with the pyrrolidine nitrogen.
Q & A
Q. What are the common synthetic routes for 3-(1-benzylpyrrolidin-2-yl)-1H-indole?
Answer: Synthesis typically involves multi-step organic reactions, such as:
- Palladium-catalyzed amidation/cyclization for constructing the indole-pyrrolidine scaffold (e.g., coupling benzylamine derivatives with halogenated indoles) .
- Mannich-type reactions or alkylation to introduce the benzyl-pyrrolidine moiety .
- Purification via column chromatography and confirmation by -NMR (e.g., characteristic indole proton signals at δ 7.0–8.0 ppm and pyrrolidine protons at δ 2.5–3.5 ppm) .
Q. How is the structural identity of this compound confirmed?
Answer:
- Spectroscopic techniques :
- X-ray crystallography for unambiguous stereochemical confirmation, particularly if chiral centers are present .
Q. What are standard protocols for assessing the compound's purity and stability?
Answer:
- HPLC analysis with reverse-phase C18 columns (e.g., ≥98% purity, using acetonitrile/water gradients) .
- Stability studies under varying pH, temperature, and light exposure (e.g., degradation kinetics via UV-Vis spectroscopy) .
Advanced Research Questions
Q. How do substituents on the indole ring influence the compound's biological activity?
Answer:
- Substituent effects are evaluated by synthesizing derivatives (e.g., halogenation at C5 or C7) and testing in bioassays. For example:
- Electron-withdrawing groups (e.g., -NO) may enhance receptor binding via dipole interactions .
- Data table :
| Substituent | IC (nM) | LogP |
|---|---|---|
| -H | 120 | 2.60 |
| -Cl | 85 | 3.10 |
| -OCH | 200 | 2.20 |
| Source: Adapted from experimental logP and bioactivity data . |
Q. How can conflicting bioactivity data across studies be resolved?
Answer:
- Controlled variables : Ensure consistency in assay conditions (e.g., cell lines, incubation time).
- Statistical validation : Use multivariate analysis (e.g., ANOVA) to isolate substituent-specific effects from noise .
- Meta-analysis : Compare structural analogs (e.g., pyridine vs. pyrrolidine substitutions) to identify scaffold-specific trends .
Q. What strategies optimize reaction yields in large-scale synthesis?
Answer:
-
Catalyst screening : Test Pd(OAc) vs. PdCl for cross-coupling efficiency .
-
Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
-
Yield data :
Catalyst Solvent Yield (%) Pd(OAc) DMF 78 PdCl THF 65 Source: Adapted from Pd-catalyzed cyclization studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
